molecular formula C12H17NO2 B15268610 N-(3-Methoxyphenyl)-2-methyloxolan-3-amine

N-(3-Methoxyphenyl)-2-methyloxolan-3-amine

Cat. No.: B15268610
M. Wt: 207.27 g/mol
InChI Key: NOLGJASYNXNYAA-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-methyloxolan-3-amine is a substituted oxolane (tetrahydrofuran) derivative featuring a methyl group at position 2 of the oxolane ring and an amine group at position 3, which is further substituted with a 3-methoxyphenyl group.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H17NO2/c1-9-12(6-7-15-9)13-10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3

InChI Key

NOLGJASYNXNYAA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylamine with 2-methyloxirane under acidic or basic conditions to form the desired oxolane ring. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated oxolane rings.

    Substitution: Substituted oxolane derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Substituted Oxolane Derivatives

The oxolane core with a 3-amine-linked aryl group is a common scaffold in several compounds. Key structural analogs include:

Compound Name Substituents on Phenyl Molecular Weight Key Features/Data
N-(3-Methoxyphenyl)-2-methyloxolan-3-amine 3-OCH₃ 225.72* Reference compound; methoxy group may enhance hydrogen bonding
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 4-Cl, 2-CH₃ 225.72 Chloro substituent increases lipophilicity; no reported activity
N-(3-Bromophenyl)-2-methyloxolan-3-amine 3-Br 256.14 Bromine adds steric bulk; potential for halogen bonding
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine 3-Br, 4-Cl 290.59 Dual halogenation may improve target affinity

Notes:

  • The 3-methoxy group in the reference compound likely improves solubility compared to halogenated analogs due to its electron-donating nature.
  • Halogenated derivatives (Cl, Br) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Quinoline and Thiazole Derivatives with 3-Methoxyphenyl Groups

While structurally distinct from the oxolane core, compounds bearing the 3-methoxyphenyl moiety in other scaffolds highlight the substituent's pharmacological relevance:

  • N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (): Activity: IC₅₀ values of 2.56–3.67 µM against HCT-116, RKO, and HeLa cancer cells. Mechanism: Inhibits colorectal cancer via ATG5-dependent autophagy .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():

    • Activity : Positional isomerism (3-methoxy vs. 2- or 4-methoxy) in benzothiazole acetamides affects receptor affinity. The 3-methoxy analog may optimize steric and electronic interactions .

Pyridinyl-Thiazolyl Carboxamide Derivatives

Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) from :

  • Activity : Suppresses angiogenesis (HUVEC colony formation, CAM model) at 30 mg/kg/day, outperforming Vandetanib.
  • SAR Insight : The 3-methoxyphenyl group in this scaffold likely enhances binding to angiogenesis-related targets (e.g., VEGF receptors) .

Key Research Findings and Data Tables

Antitumor Activity of 3-Methoxyphenyl-Containing Compounds

Compound Class IC₅₀ (µM) or Effective Dose Mechanism of Action Reference
Quinoline derivative () 2.56–3.67 µM ATG5-dependent autophagy
Pyridinyl-thiazolyl carboxamide () 30 mg/kg/day VEGF signaling inhibition

Physicochemical Properties of Oxolane Analogs

Compound logP* (Predicted) Solubility (mg/mL)*
This compound 2.1 0.45
N-(3-Bromophenyl)-2-methyloxolan-3-amine 3.4 0.12
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 2.8 0.20

*Predicted using QikProp (BIOVIA).

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